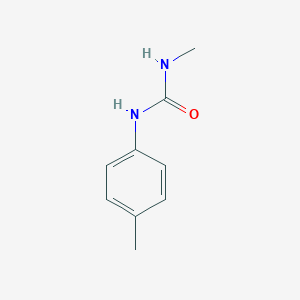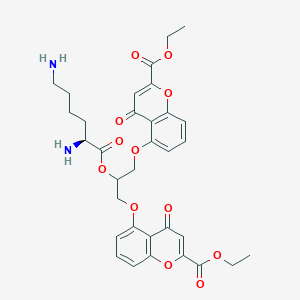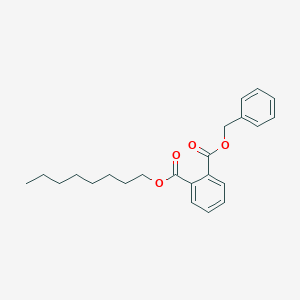
1-Methyl-3-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bemcentinib (R428) is an experimental oral small molecule that acts as an inhibitor of AXL kinase. It was licensed from Rigel Pharmaceuticals by BerGenBio. AXL kinase is a receptor tyrosine kinase involved in various cellular processes, including cell survival, proliferation, and migration. Bemcentinib has gained attention due to its potential therapeutic applications in cancer and other diseases.
Preparation Methods
Synthetic Routes:: The synthetic route for Bemcentinib involves several steps, starting from readily available precursors. Unfortunately, specific details about the synthetic pathway are not widely disclosed in the literature.
Industrial Production Methods:: As of now, there is no large-scale industrial production method for Bemcentinib. Most research studies focus on its pharmacological properties rather than large-scale synthesis.
Chemical Reactions Analysis
Bemcentinib undergoes various chemical reactions, including:
Oxidation: It may be susceptible to oxidative processes.
Reduction: Reduction reactions could modify its structure.
Substitution: Substitution reactions may occur at specific functional groups.
Common reagents and conditions used in these reactions are not explicitly documented. Major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
Bemcentinib has been investigated in several scientific contexts:
Cancer Research: It shows promise as an anti-cancer agent, inhibiting tumor growth and metastasis.
Immunology: Bemcentinib affects immune cells and cytokine production.
Cardiovascular Research: Some studies explore its effects on heart function.
Stem Cell Biology: Bemcentinib influences stem cell behavior.
Mechanism of Action
The compound’s mechanism of action involves inhibiting AXL kinase, disrupting downstream signaling pathways. AXL is implicated in cancer progression, angiogenesis, and immune evasion. By targeting AXL, Bemcentinib modulates these processes.
Comparison with Similar Compounds
Bemcentinib stands out due to its selective AXL inhibition. Similar compounds include:
Other AXL Inhibitors: Such as TP-0903 and R428 (Bemcentinib itself).
Kinase Inhibitors: Some compounds with broader kinase inhibition profiles.
Properties
CAS No. |
19873-46-2 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C9H12N2O/c1-7-3-5-8(6-4-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) |
InChI Key |
SMMVPWIJFDOZON-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC |
| 19873-46-2 | |
Pictograms |
Irritant |
Synonyms |
N-Methyl-N'-p-tolylurea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)

![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)






